molecular formula C14H14N2OS B2647657 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide CAS No. 954260-58-3

4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide

Cat. No.: B2647657
CAS No.: 954260-58-3
M. Wt: 258.34
InChI Key: BTQFGPINIMTFIE-UHFFFAOYSA-N
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Description

This compound features a tricyclic core system (tricyclo[8.4.0.0²,⁶]tetradeca-pentaene) with a sulfur atom (thia) at position 5, an amino group at position 4, and a carboxamide substituent at position 2.

Properties

IUPAC Name

4-amino-5-thiatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-13(17)12-11-9-6-2-1-4-8(9)5-3-7-10(11)18-14(12)16/h1-2,4,6H,3,5,7,16H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQFGPINIMTFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)SC(=C3C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tricyclic core, followed by the introduction of the amino and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Heteroatom Variations

The compound’s tricyclo[8.4.0.0²,⁶]tetradeca-pentaene scaffold is shared with several derivatives, but key differences lie in heteroatom composition and substituents:

Compound Name / Identifier Heteroatoms/Substituents Molecular Formula Notable Features Reference
4-amino-5-thiatricyclo[8.4.0.0²,⁶]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide (Target) 1 sulfur (thia), 4-amino, 3-carboxamide Not explicitly reported Potential CNS activity due to tricyclic framework; carboxamide enhances H-bonding
Balovaptan (12-chloro-8-methyl-3-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-tetraazatricyclo[8.4.0.0²,⁶]tetradeca) 4 nitrogen atoms (tetraaza), chloro, methyl, pyridinyl C₂₂H₂₄ClN₅O FDA-designated breakthrough therapy for autism spectrum disorder (ASD)
2,5-diazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),3,5,10,12-pentaen-7-amine 2 nitrogen atoms (diaza), 7-amine Not reported Amine group may improve solubility; lacks sulfur, altering electronic properties
CM878755 (4-amino-6-(4-bromophenyl)-9-ethyl-8,8-dioxo-3-oxa-8λ⁶-thia-9-azatricyclo[8.4.0.0²,⁷]tetradeca...) Sulfone (8,8-dioxo), bromophenyl, cyano, oxa Not reported Bromophenyl enhances lipophilicity; sulfone increases polarity

Physicochemical and Pharmacokinetic Differences

  • Thia vs. Aza/Oxa Analogues : The sulfur atom in the target compound may confer metabolic stability compared to nitrogen (aza) or oxygen (oxa) analogs, which are more prone to oxidation .
  • Lipophilicity: Halogenated derivatives (e.g., CM878755 with bromophenyl) exhibit higher logP values, favoring blood-brain barrier penetration, whereas the target’s amino group may balance solubility and permeability .

Research Findings and Implications

  • Metabolic Stability : Sulfur-containing tricyclics (target) may exhibit slower hepatic clearance compared to nitrogen-rich analogs like Balovaptan, which undergoes CYP450-mediated metabolism .
  • Synthetic Accessibility : Brominated or chlorinated derivatives (e.g., CM878755) require complex halogenation steps, whereas the target’s carboxamide simplifies functionalization .
  • Toxicity Considerations: Amino groups (target) could reduce off-target toxicity compared to nitro or halogen substituents, which are associated with reactive intermediates .

Biological Activity

The compound 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide , with CAS number 954260-58-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of the compound is C14H14N2OSC_{14}H_{14}N_{2}OS, with a molecular weight of 258.34 g/mol. It is characterized by a thiatricyclo structure which contributes to its unique properties and potential biological applications.

PropertyValue
Molecular FormulaC14H14N2OSC_{14}H_{14}N_{2}OS
Molecular Weight258.34 g/mol
CAS Number954260-58-3

Cytotoxicity and Cell Viability

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Preliminary results suggest that while some structural analogs show significant cytotoxicity against cancer cell lines, the specific biological activity of this compound remains under investigation . Further studies are essential to elucidate its mechanisms of action and potential therapeutic applications.

Case Studies

  • Case Study 1 : A study evaluated the effects of thiatricyclo derivatives on Vero cell cultures, revealing that certain modifications enhanced antiviral potency while maintaining low cytotoxicity levels .
  • Case Study 2 : Another investigation focused on the synthesis of related carboxamide compounds and their biological evaluation against viral pathogens. The results indicated that structural variations significantly influenced their antiviral efficacy .

The exact mechanisms through which This compound exerts its biological effects are yet to be fully understood. However, it is hypothesized that the thiatricyclo framework may interact with viral proteins or cellular receptors involved in viral entry or replication.

Potential Pathways

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes.
  • Modulation of Immune Response : There is potential for these compounds to modulate host immune responses against viral infections.

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